molecular formula C17H20N4O5S2 B2465729 4-{4-[3-(1,2,5-Thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]benzenesulfonyl}morpholine CAS No. 2097912-93-9

4-{4-[3-(1,2,5-Thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]benzenesulfonyl}morpholine

Cat. No.: B2465729
CAS No.: 2097912-93-9
M. Wt: 424.49
InChI Key: YIKYSAGLBQDESL-UHFFFAOYSA-N
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Description

4-{4-[3-(1,2,5-Thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]benzenesulfonyl}morpholine is a sophisticated chemical hybrid designed for medicinal chemistry and drug discovery research. It integrates multiple pharmacologically active motifs, including the 1,2,5-thiadiazole ring and the morpholine moiety, which are known to contribute to significant biological activity and favorable pharmacokinetic properties. The 1,2,5-thiadiazole scaffold is a recognized bioisostere for aromatic rings like pyrimidine, often employed to enhance lipophilicity and metabolic stability, thereby improving cell membrane permeability and oral bioavailability in lead compounds . This molecular framework is frequently investigated for its potential across multiple therapeutic areas, such as antimicrobial and anticonvulsant applications . The incorporation of the morpholine ring and a sulfonyl group further augments its research value, as these structures are common in drugs targeting various enzymes and receptors. The presence of the pyrrolidine-1-carbonyl linker suggests potential for protease inhibition or interaction with G-protein coupled receptors. Researchers can utilize this compound as a key intermediate or a lead structure for developing novel therapeutics, particularly for investigating pathways related to infectious diseases, central nervous system disorders, and inflammation. Its complex structure offers a versatile platform for structure-activity relationship (SAR) studies and further derivatization.

Properties

IUPAC Name

(4-morpholin-4-ylsulfonylphenyl)-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O5S2/c22-17(20-6-5-14(12-20)26-16-11-18-27-19-16)13-1-3-15(4-2-13)28(23,24)21-7-9-25-10-8-21/h1-4,11,14H,5-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIKYSAGLBQDESL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NSN=C2)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-{4-[3-(1,2,5-Thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]benzenesulfonyl}morpholine represents a novel structure in medicinal chemistry, particularly due to the presence of the 1,2,5-thiadiazole moiety. This compound's unique configuration suggests potential applications in various therapeutic areas, including anti-cancer and anti-inflammatory treatments. This article compiles existing research findings on its biological activities, synthesis methods, and case studies.

Chemical Structure and Synthesis

The compound can be synthesized through a multi-step process that typically involves the formation of the thiadiazole ring followed by coupling reactions to introduce the morpholine and sulfonyl groups. The general synthetic route includes:

  • Formation of the Thiadiazole Ring : This can be achieved through reactions involving phenylthiosemicarbazide and appropriate reagents.
  • Coupling with Pyrrolidine : The thiadiazole is then reacted with pyrrolidine derivatives to form the core structure.
  • Final Modifications : The introduction of the benzenesulfonyl and morpholine groups completes the synthesis.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing thiadiazole structures. For instance:

  • Cytotoxicity Studies : Compounds similar to our target have shown significant cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). For example, derivatives from the 1,3,4-thiadiazole class exhibited IC50 values as low as 0.28μg/mL0.28\,\mu g/mL against MCF-7 cells, indicating strong growth inhibition .
  • Mechanism of Action : The cytotoxic effects are often attributed to apoptosis induction through pathways involving increased Bax/Bcl-2 ratios and activation of caspases .

Anti-inflammatory Activity

Compounds containing thiadiazole moieties have also been reported to exhibit anti-inflammatory properties:

  • Inhibition of Inflammatory Markers : Thiadiazole derivatives have been shown to reduce levels of pro-inflammatory cytokines in various in vitro models. This suggests a mechanism that could be beneficial in treating conditions like arthritis or other inflammatory diseases .

Anticonvulsant Activity

The anticonvulsant properties of thiadiazole derivatives have been explored extensively:

  • Animal Models : Several studies indicate that certain thiadiazole compounds demonstrate significant anticonvulsant activity in animal models, with some achieving protection rates exceeding 60%60\% at specific dosages .

Case Study 1: Thiadiazole Derivatives Against Cancer

A study evaluated a series of 1,3,4-thiadiazole derivatives for their anticancer activity. Among these, certain compounds demonstrated selective toxicity towards cancerous cells over normal cells. The study utilized MCF-7 and HepG2 cell lines for screening .

CompoundCell LineIC50 (µg/mL)Mechanism
4eMCF-70.28Apoptosis induction
4iHepG22.32Cell cycle arrest

Case Study 2: Anti-inflammatory Effects

In another research effort focusing on anti-inflammatory properties, derivatives were tested for their ability to inhibit inflammatory cytokine production in LPS-stimulated macrophages. Results indicated that certain modifications to the thiadiazole structure enhanced this activity significantly .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The compound’s closest structural analogs include morpholine-based pesticides and sulfonamide derivatives. Key comparisons are outlined below:

Compound Name Molecular Formula (Calculated*) Key Functional Groups Application/Potential Use Notable Properties
4-{4-[3-(1,2,5-Thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]benzenesulfonyl}morpholine C₁₇H₂₀N₄O₅S₂ Thiadiazole, sulfonyl, morpholine, pyrrolidine Hypothesized agrochemical agent High polarity, potential enzymatic inhibition
Dimethomorph (4-(3-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-1-oxo-2-propenyl)morpholine) C₂₁H₂₂ClNO₄ Chlorophenyl, dimethoxyphenyl, morpholine Fungicide (oomycete control) Systemic activity, lipophilic
MCPB (4-(4-chloro-2-methylphenoxy)butanoate) C₁₁H₁₃ClO₃ Phenoxy, chlorophenyl, butanoate Herbicide (auxin mimic) Selective broadleaf control
4-(Dichloroacetyl)-1-oxa-4-azaspiro[4.5]decane C₉H₁₃Cl₂NO₂ Dichloroacetyl, spirocyclic Safener (herbicide detoxification) Radical scavenging, metabolic modulation

*Molecular formulas for the target compound and dimethomorph are calculated based on structural analysis; others are derived from .

Key Findings:

Thiadiazole vs.

Mechanistic Divergence : While dimethomorph inhibits fungal cellulose synthase, the thiadiazole-pyrrolidine scaffold in the target compound may target enzymes like cysteine proteases or kinases, common in agrochemical design .

Spirocyclic vs. Linear Scaffolds : The spirocyclic compound’s dichloroacetyl group acts as a herbicide safener, diverging from the target compound’s probable role as a direct bioactive agent.

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